

Spectroscopic Profile of 1,3-Dichloro-5-ethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dichloro-5-ethynylbenzene

Cat. No.: B1355376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,3-dichloro-5-ethynylbenzene**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of **1,3-dichloro-5-ethynylbenzene** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1,3-dichloro-5-ethynylbenzene**. These values are derived from computational models and analysis of similar compounds, providing a reliable reference for experimental validation.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5 - 7.6	t	~1.5 - 2.0	H-4
~7.3 - 7.4	d	~1.5 - 2.0	H-2, H-6
~3.1 - 3.2	s	-	Acetylenic H

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~135	C-1, C-3
~132	C-5
~130	C-4
~128	C-2, C-6
~82	Acetylenic C (quaternary)
~80	Acetylenic C-H

Solvent: CDCl_3

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Sharp	$\equiv\text{C-H}$ stretch
~2100	Medium, Sharp	$-\text{C}\equiv\text{C}-$ stretch
~1570, ~1450	Medium to Strong	$\text{C}=\text{C}$ aromatic stretch
~850	Strong	C-H out-of-plane bend
~800	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Proposed Fragment
170/172/174	High	$[\text{M}]^+$ (Molecular ion)
135/137	Medium	$[\text{M}-\text{Cl}]^+$
100	Medium	$[\text{M}-2\text{Cl}]^+$
75	High	$[\text{C}_6\text{H}_3]^+$

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard analytical chemistry practices.

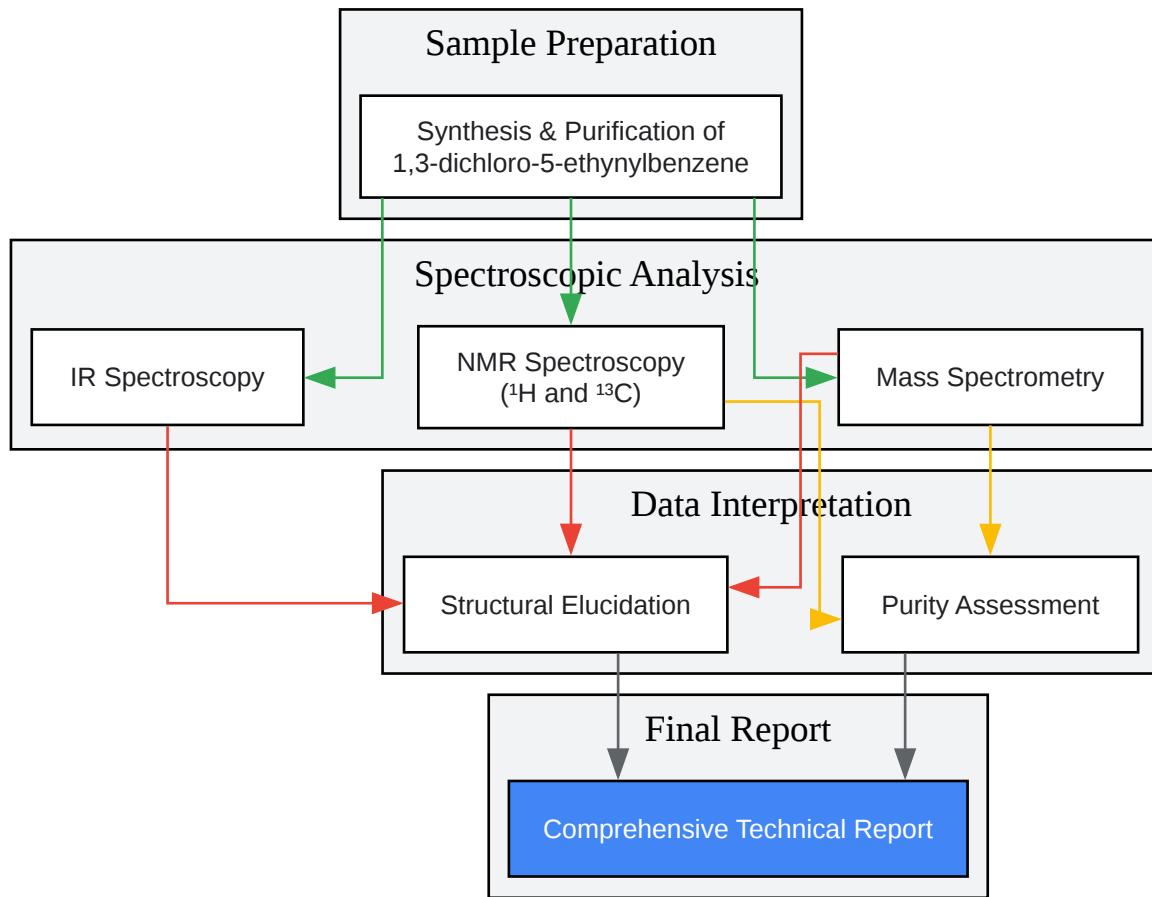
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 500 MHz instrument, equipped with a 5 mm broadband probe is recommended.
- Sample Preparation: Approximately 5-10 mg of **1,3-dichloro-5-ethynylbenzene** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (zg30).
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Data Processing: The free induction decay (FID) is Fourier transformed with an exponential window function (line broadening of 0.3 Hz). The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (zgpg30).
 - Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.

- Data Processing: The FID is Fourier transformed with an exponential window function (line broadening of 1-2 Hz). The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **1,3-dichloro-5-ethynylbenzene** is placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).
- Sample Introduction: The sample, dissolved in a volatile organic solvent like dichloromethane, is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
- Ionization:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.

- Mass Analysis:
 - Analyzer Type: Quadrupole.
 - Mass Range: m/z 40-500.
- Data Acquisition: The instrument is operated in full scan mode to obtain the mass spectrum of the eluting compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1,3-dichloro-5-ethynylbenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **1,3-dichloro-5-ethynylbenzene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dichloro-5-ethynylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355376#spectroscopic-data-of-1-3-dichloro-5-ethynylbenzene-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com